盐酸苯肾上腺素

描述

盐酸麻黄碱是一种合成的拟交感神经药物,主要用作鼻充血剂、扩瞳剂和血管收缩剂。它是一种选择性α-1肾上腺素受体激动剂,这意味着它主要刺激α-1肾上腺素受体,导致血管收缩。 这种化合物常见于非处方药中,用于缓解鼻塞,也用于医疗环境中,以提高低血压患者的血压 .

科学研究应用

盐酸麻黄碱在科学研究中具有广泛的应用:

化学: 用作有机合成中的试剂,以及分析化学中的标准品。

生物学: 用于涉及肾上腺素受体和信号转导途径的研究。

医学: 广泛用于治疗鼻塞、低血压,以及作为眼科中的扩瞳剂。

作用机制

盐酸麻黄碱通过选择性刺激α-1肾上腺素受体发挥作用。这导致血管收缩,从而提高血压并减少鼻塞。该化合物还通过收缩虹膜的放射状肌而引起瞳孔放大。 主要分子靶点是α-1肾上腺素受体,所涉及的途径包括磷脂酶C的激活以及随后胞内钙的释放 .

类似化合物:

麻黄碱: 另一种用于类似目的的α-肾上腺素受体激动剂,但具有更广泛的作用范围,包括β-肾上腺素受体效应。

伪麻黄碱: 通常用作鼻充血剂,但其作用机制和副作用特征不同。

独特性: 盐酸麻黄碱因其选择性α-1肾上腺素受体激动作用而独树一帜,这最大程度地减少了β-肾上腺素受体副作用,例如心动过速。 这使得它在β-肾上腺素受体刺激不希望的患者中特别有用 .

生化分析

Biochemical Properties

Phenylephrine hydrochloride selectively binds to alpha-1 adrenergic receptors, causing venous and arterial vasoconstriction . This interaction with alpha-1 adrenergic receptors is the primary biochemical reaction involving phenylephrine hydrochloride.

Cellular Effects

Phenylephrine hydrochloride, due to its lipophilic nature, effectively penetrates vascular-rich tissues, enabling central and peripheral effects . It causes constriction of both arteries and veins, affecting the function of various types of cells, particularly those in the cardiovascular system .

Molecular Mechanism

The molecular mechanism of action of phenylephrine hydrochloride involves its binding to alpha-1 adrenergic receptors, which leads to vasoconstriction . This binding interaction is a key aspect of how phenylephrine hydrochloride exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal decomposition processes of phenylephrine hydrochloride have been investigated . The thermal decomposition process of phenylephrine hydrochloride in nitrogen could be divided into three stages according to breaking of chemical bond .

Dosage Effects in Animal Models

In animal models, phenylephrine hydrochloride has been shown to significantly increase blood pressure, stroke volume, and total peripheral resistance . Heart rate was significantly decreased following phenylephrine administration .

Metabolic Pathways

Phenylephrine hydrochloride is extensively metabolized via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . It is also significantly excreted in the form of both phase 1 and phase 2 metabolites .

Transport and Distribution

After absorption, phenylephrine hydrochloride effectively penetrates vascular-rich tissues due to its lipophilic nature . This allows for its distribution within cells and tissues.

Subcellular Localization

The subcellular localization of phenylephrine hydrochloride is not specifically documented. Given its lipophilic nature and its ability to penetrate vascular-rich tissues, it can be inferred that it may localize in various subcellular compartments depending on the cell type .

准备方法

合成路线和反应条件: 盐酸麻黄碱可以通过多种方法合成,包括不对称氢化和手性还原。一种常见的方法包括用前体化合物进行氯化,然后进行手性还原、胺化和盐化。 该过程通常涉及使用手性催化剂和特定的反应条件来确保高产率和纯度 .

工业生产方法: 盐酸麻黄碱的工业生产通常涉及使用含钌的BINAP作为催化剂的大规模不对称氢化。由于其效率和最终产物的高光学纯度,该方法是首选。 该过程包括几个纯化步骤,以满足制药用途的严格质量标准 .

化学反应分析

反应类型: 盐酸麻黄碱会发生各种化学反应,包括:

氧化: 该反应会导致酚类衍生物的形成。

还原: 还原反应可以修饰芳香环上的羟基。

常用试剂和条件:

氧化: 诸如高锰酸钾或过氧化氢等试剂在酸性条件下。

还原: 使用负载在碳上的钯进行催化氢化。

取代: 使用亚硫酰氯或溴等试剂进行卤化

主要产品:

氧化: 酚类衍生物。

还原: 改性麻黄碱衍生物。

取代: 卤代麻黄碱化合物

相似化合物的比较

Ephedrine: Another alpha-adrenergic agonist used for similar purposes but with a broader spectrum of action, including beta-adrenergic effects.

Pseudoephedrine: Commonly used as a decongestant but with a different mechanism of action and side effect profile.

Norepinephrine: A naturally occurring neurotransmitter with potent vasoconstrictive properties but used primarily in critical care settings

Uniqueness: Phenylephrine Hydrochloride is unique due to its selective alpha-1 adrenergic receptor agonism, which minimizes beta-adrenergic side effects such as tachycardia. This makes it particularly useful in patients where beta-adrenergic stimulation is undesirable .

生物活性

Phenylephrine hydrochloride (PE HCl) is a synthetic compound primarily recognized for its role as a selective α1-adrenergic receptor agonist. This article delves into its biological activity, pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.

Pharmacodynamics

Phenylephrine acts predominantly on the α1-adrenergic receptors , which are crucial for mediating vasoconstriction and increasing vascular resistance. It exhibits minimal activity at β-adrenergic receptors, making it distinct from other sympathomimetics like epinephrine and norepinephrine. The pharmacological actions of phenylephrine include:

- Vasoconstriction : Leading to increased blood pressure.

- Mydriasis : Pupil dilation when administered ophthalmically.

- Nasal Decongestion : Used in formulations aimed at relieving nasal congestion.

Upon binding to α1-adrenergic receptors, phenylephrine induces smooth muscle contraction, resulting in vasoconstriction. This mechanism is particularly beneficial in treating hypotension during surgical procedures or in cases of nasal congestion. The compound's selectivity for α1 receptors contributes to its therapeutic profile while minimizing cardiovascular side effects typically associated with non-selective adrenergic agonists .

Pharmacokinetics

The pharmacokinetic profile of phenylephrine reveals several critical aspects:

- Absorption : Phenylephrine is rapidly absorbed from the gastrointestinal tract; however, it undergoes extensive first-pass metabolism, leading to an oral bioavailability of approximately 38% .

- Metabolism : It is primarily metabolized by monoamine oxidases (MAO-A and MAO-B) and undergoes sulfation and glucuronidation. The major metabolite is meta-hydroxymandelic acid, which is inactive .

- Elimination : About 86% of phenylephrine is excreted in urine, with a significant portion as metabolites rather than unchanged drug .

Case Studies and Research Findings

Numerous studies have assessed the efficacy of PE HCl in treating nasal congestion, particularly in patients with seasonal allergic rhinitis (SAR). A systematic review highlighted the following key findings:

- Efficacy Comparison : In a multicenter randomized trial involving 539 adults, PE HCl doses ranging from 10 to 40 mg did not demonstrate significant improvement over placebo in relieving nasal congestion symptoms .

- Safety Profile : While generally well-tolerated, adverse events were reported, including headaches and mild discomfort. Notably, no severe life-threatening events were documented .

| Study | Population | Dosage | Findings |

|---|---|---|---|

| Meltzer et al., 2015 | Adults with SAR | 10 mg - 40 mg | No significant difference from placebo in nasal congestion relief |

| Horak et al., 2009 | Grass-sensitive patients | 12 mg | No significant change in nasal congestion score compared to placebo; pseudoephedrine was more effective |

| BMJ Open Study | Adults with SAR | Up to 40 mg every 4 hours | No significant efficacy over placebo; well tolerated at doses up to 30 mg |

Safety and Adverse Effects

Phenylephrine is associated with several common side effects, including:

- Headaches

- Dizziness

- Elevated blood pressure

Serious adverse events are rare but can include reflex bradycardia due to increased blood pressure stimulating the vagus nerve. Safety assessments across various studies indicate that while side effects may increase with higher doses, they remain predominantly mild and self-limiting .

属性

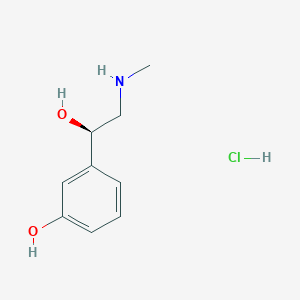

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2.ClH, C9H14ClNO2 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-42-7 (Parent) | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021142 | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61-76-7 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04JA59TNSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

284 to 293 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。